2-chloro-N,N-dimethyl-2-phenylethanamine
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Overview
Description
2-Chloro-N,N-dimethyl-2-phenylethanamine is a chemical compound known for its role as an acetylcholinesterase inhibitor. This compound has a molecular formula of C10H14ClN and a molar mass of 183.68 g/mol . It is structurally related to nitrogen mustards and has been studied for its pharmacological properties .
Preparation Methods
The synthesis of 2-chloro-N,N-dimethyl-2-phenylethanamine can be achieved by treating N,N-dimethyl-2-hydroxy-2-phenylethylamine with thionyl chloride (SOCl2) . This reaction converts the hydroxyl group to a chloro group, resulting in the formation of the desired compound. Industrial production methods typically involve similar synthetic routes, ensuring high purity and yield .
Chemical Reactions Analysis
2-Chloro-N,N-dimethyl-2-phenylethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common reagents used in these reactions include thionyl chloride for substitution and various oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Chloro-N,N-dimethyl-2-phenylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Industry: It serves as a precursor for the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N,N-dimethyl-2-phenylethanamine involves its conversion to the aziridinium ion, which binds to the anionic site of acetylcholinesterase. This binding results in the irreversible inhibition of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter . The compound also exhibits adrenergic blocking activity and interacts with various receptor cells .
Comparison with Similar Compounds
2-Chloro-N,N-dimethyl-2-phenylethanamine can be compared to other similar compounds, such as:
N,N-Dimethyl-2-chloro-2-phenyl-1-methylethylamine (M-DMEA): This compound has a similar structure but differs in its adrenergic blocking activity and immonium ring stability.
N,N-Dimethyl-1-phenylethylamine: Another related compound with different pharmacological properties.
These comparisons highlight the unique properties of this compound, particularly its strong acetylcholinesterase inhibition and specific chemical reactivity .
Properties
CAS No. |
6407-17-6 |
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Molecular Formula |
C10H14ClN |
Molecular Weight |
183.68 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-2-phenylethanamine |
InChI |
InChI=1S/C10H14ClN/c1-12(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
BHDHMUNVUMGSIY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
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